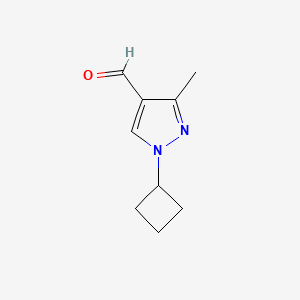

1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde

Description

1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C9H12N2O It is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Properties

IUPAC Name |

1-cyclobutyl-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-8(6-12)5-11(10-7)9-3-2-4-9/h5-6,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAYFRKGIDBGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with 3-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions to form the corresponding amide. This amide is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

Oxidation: 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-cyclobutyl-3-methyl-1H-pyrazole-4-methanol.

Substitution: Depends on the nucleophile used; for example, with hydroxylamine, it forms the corresponding oxime.

Scientific Research Applications

1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

- 1-benzyl-3-methyl-1H-pyrazole-4-carbaldehyde

- 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

- 1-methyl-5-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family, characterized by its unique five-membered ring structure containing nitrogen atoms. This compound has garnered attention in scientific research due to its diverse biological activities, including potential anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Basic Information

- Molecular Formula : C₉H₁₂N₂O

- Molecular Weight : 164.20 g/mol

- CAS Number : 1558215-65-8

Synthesis Methods

This compound can be synthesized through various methods. A common approach involves the reaction of cyclobutylamine with 3-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions to form an amide, which is subsequently oxidized to yield the aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Furthermore, it participates in hydrogen bonding and hydrophobic interactions with proteins, thereby affecting their function and stability .

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory properties. In particular, studies have shown that derivatives similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds demonstrated inhibitory activities ranging from 61% to 93% at concentrations of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown effectiveness against various bacterial strains including E. coli, S. aureus, and Klebsiella pneumoniae. For example, certain synthesized pyrazoles demonstrated promising antibacterial activities comparable to standard antibiotics at specific concentrations .

Enzyme Inhibition

The compound has also been investigated for its role as a biochemical probe, particularly in inhibiting monoamine oxidase (MAO) enzymes. Some derivatives have shown high activity against both MAO-A and MAO-B isoforms, indicating potential therapeutic applications in treating neurological disorders .

Table: Summary of Biological Activities

Notable Research Findings

- Anti-inflammatory Properties : A study reported that certain pyrazole derivatives exhibited significant inhibition of TNF-α and IL-6 at concentrations comparable to dexamethasone .

- Antimicrobial Efficacy : Research highlighted that specific compounds displayed notable antibacterial activity against multiple strains, suggesting a broad spectrum of antimicrobial action .

- Enzyme Inhibition Studies : Compounds derived from the pyrazole structure were found to effectively inhibit MAO enzymes, showcasing their potential for therapeutic development in neuropharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.